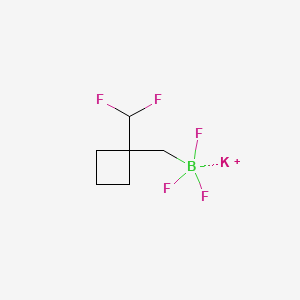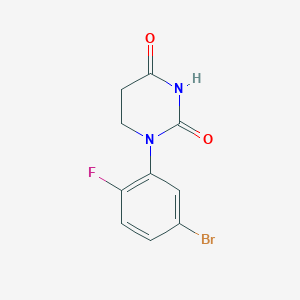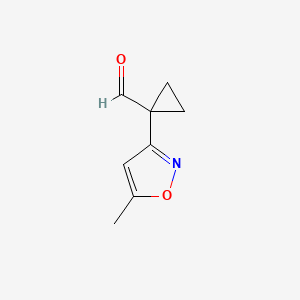
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a trimethylhexanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines. This process typically requires the use of carboxylic acid chlorides or anhydrides to form amide intermediates, which are then reduced to yield the desired amine . Another method involves the reduction of nitriles or nitro compounds, which can be achieved using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the aminomethyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different aromatic backbone.
4-Aminocoumarin: Contains an amino group and a coumarin backbone, used in various biological applications.
Aminocaproic acid: Another compound with an aminomethyl group, used as an antifibrinolytic agent.
Uniqueness
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with a trimethylhexanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H23NO |
|---|---|
Poids moléculaire |
173.30 g/mol |
Nom IUPAC |
4-(aminomethyl)-2,2,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(5,7-11)8(12)9(2,3)4/h8,12H,6-7,11H2,1-5H3 |
Clé InChI |
RPXTZDGHOJBMOY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)





![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
